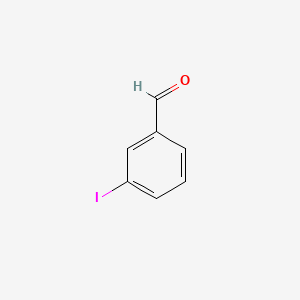

3-Iodobenzaldehyde

概要

説明

3-Iodobenzaldehyde is an organic compound with the molecular formula C7H5IO. It is a pale yellow crystalline powder that is slightly soluble in water and more soluble in organic solvents like methanol. This compound is primarily used as an organic reagent in various chemical reactions .

作用機序

Target of Action

It is known that 3-iodobenzaldehyde is used as an organic reagent , suggesting that it may interact with various biological targets depending on the specific context.

Mode of Action

As an organic reagent, it likely interacts with its targets through chemical reactions, potentially altering their structure or function .

Biochemical Pathways

As an organic reagent, it may be involved in various biochemical reactions depending on the specific context .

Result of Action

As an organic reagent, it may induce various changes at the molecular and cellular level depending on the specific context .

Action Environment

It is known that this compound is sensitive to air and light, and it is recommended to be stored under inert gas at a temperature of 2-8°c .

生化学分析

Biochemical Properties

3-Iodobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, this compound can be used as a starting material in the preparation of 3-iodocinnamic acid, which involves enzymatic reactions that introduce additional functional groups to the benzene ring . The interactions between this compound and these enzymes are typically characterized by the formation of transient enzyme-substrate complexes, which help in the catalysis of specific biochemical transformations.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can interact with cell surface receptors, altering signal transduction pathways and impacting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction . For instance, this compound may inhibit the activity of certain enzymes by forming stable enzyme-inhibitor complexes, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions . In in vitro studies, the long-term effects of this compound on cellular function have been observed, including alterations in cell viability and metabolic activity. In in vivo studies, the temporal effects of this compound can vary depending on the duration of exposure and the specific biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level. These effects are critical for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic transformations are facilitated by enzymes such as aldehyde dehydrogenases and reductases, which play a role in the conversion of this compound to its corresponding alcohol or acid derivatives. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within different cellular compartments can affect its activity and function. For example, the compound may be sequestered in certain organelles, where it can exert localized effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization of this compound within the cell can have significant implications for its biochemical and cellular effects.

準備方法

Synthetic Routes and Reaction Conditions: 3-Iodobenzaldehyde can be synthesized through the iodination of benzaldehyde. One common method involves using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid as the iodinating agent . The reaction proceeds under controlled conditions to ensure the selective introduction of the iodine atom at the meta position of the benzaldehyde ring.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to achieve high efficiency and product quality.

化学反応の分析

Types of Reactions: 3-Iodobenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Substitution: Products include 3-azidobenzaldehyde or 3-cyanobenzaldehyde.

Oxidation: The major product is 3-iodobenzoic acid.

Reduction: The major product is 3-iodobenzyl alcohol.

科学的研究の応用

3-Iodobenzaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: It is involved in the development of diagnostic agents and therapeutic drugs.

Industry: It is used in the production of specialty chemicals and materials.

類似化合物との比較

- 2-Iodobenzaldehyde

- 4-Iodobenzaldehyde

- 3-Bromobenzaldehyde

- 3-Chlorobenzaldehyde

Comparison: 3-Iodobenzaldehyde is unique due to the position of the iodine atom at the meta position, which influences its reactivity and the types of reactions it undergoes. Compared to 2-Iodobenzaldehyde and 4-Iodobenzaldehyde, the meta position provides different steric and electronic effects, leading to distinct reaction pathways and products. Similarly, compared to 3-Bromobenzaldehyde and 3-Chlorobenzaldehyde, the iodine atom in this compound imparts different reactivity due to its larger size and lower electronegativity .

生物活性

3-Iodobenzaldehyde, a halogenated aromatic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

This compound is an aromatic aldehyde with the molecular formula CHIO. It is characterized by the presence of an iodine atom at the meta position relative to the aldehyde group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves electrophilic aromatic substitution or halogenation reactions. One common method includes the iodination of benzaldehyde using iodine and a Lewis acid catalyst, which facilitates the introduction of the iodine atom at the desired position.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, a study evaluating several iodobenzaldehyde derivatives reported that compounds derived from this compound showed potent antibacterial effects against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong efficacy compared to standard antibiotics.

Cytotoxic Effects

In vitro assays have shown that this compound possesses cytotoxic properties against several cancer cell lines. A study indicated that this compound can induce apoptosis in human cancer cells by activating specific signaling pathways associated with cell death . The IC values for various cancer cell lines were reported to be in the low micromolar range, suggesting a potential role as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 6.2 |

| A549 | 4.8 |

| Jurkat | 7.5 |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes such as aldehyde dehydrogenases (ALDH). This enzyme family plays a crucial role in cellular detoxification and metabolism. By inhibiting ALDH, this compound can disrupt metabolic processes in both cancerous and microbial cells, leading to increased toxicity and cell death .

Case Studies

- Cytotoxicity in Cancer Cells : A detailed study investigated the effects of this compound on human leukemia cells. The compound was shown to significantly reduce cell viability through apoptosis induction, with morphological changes observed under microscopy .

- Antimicrobial Efficacy : In another study, various derivatives of iodobenzaldehydes were synthesized and tested against clinically relevant pathogens. The results highlighted that modifications at the aromatic ring could enhance antimicrobial activity, with some derivatives outperforming traditional antibiotics .

特性

IUPAC Name |

3-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO/c8-7-3-1-2-6(4-7)5-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODAQZAFOBFLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291292 | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-41-3 | |

| Record name | 696-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of 3-Iodobenzaldehyde 2,4-dinitrophenylhydrazone differ from that of 4-Iodobenzaldehyde 4-nitrophenylhydrazone?

A: While both this compound 2,4-dinitrophenylhydrazone and 4-Iodobenzaldehyde 4-nitrophenylhydrazone molecules are planar, they exhibit distinct crystal structures. In this compound 2,4-dinitrophenylhydrazone, molecules are linked by N-H...O and C-H...O hydrogen bonds, forming chains of rings with four different ring motifs. [] This compound lacks any iodo-nitro interactions. Conversely, 4-Iodobenzaldehyde 4-nitrophenylhydrazone exhibits a three-dimensional framework. This structure arises from the combination of N-H...O and C-H...O hydrogen bonds forming chains of rings, along with two independent I...O interactions that extend the structure three-dimensionally. []

Q2: Can you describe the molecular conformation differences between the isomeric Schiff bases N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine and 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline?

A: These two isomeric Schiff bases, despite differing only in the orientation of their imino linkages, exhibit significant conformational variations. [] N,N'-bis(2-methoxybenzylidene)-p-phenylenediamine displays an angle of 12.10 (15) degrees between its ring planes. [] In contrast, 2,2'-dimethoxy-N,N-(p-phenylenedimethylene)dianiline possesses a considerably larger angle of 46.29 (9) degrees between its ring planes. [] These differences highlight the impact of seemingly minor structural variations on the overall molecular conformation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。